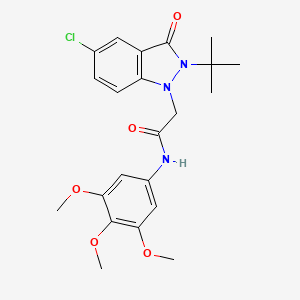![molecular formula C16H15NO4 B2931850 methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 27722-26-5](/img/structure/B2931850.png)
methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is a biochemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, esters like this can generally be synthesized from acid chlorides, acid anhydrides, and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H15NO4 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 285.29 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Photophysical Properties of Related Compounds : Kim, Soyeon et al. (2021) synthesized compounds like Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated their unique photophysical properties in various solvents. They found that introducing methoxy and cyano groups results in distinctive characters in luminescence properties depending on the substituted group (Kim et al., 2021).
Synthesis and Liquid Crystalline Behaviors : Al-Obaidy, Mazin M. Abdul Razzaq et al. (2021) synthesized a series of compounds, including derivatives with structures similar to the queried compound. They studied the texture of liquid crystalline phases and thermal transition of these compounds (Al-Obaidy et al., 2021).
Photopolymerization Applications : Guillaneuf, Y. et al. (2010) explored the use of a compound similar to methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate in nitroxide-mediated photopolymerization. Their study provides insights into the photophysical and photochemical properties of these compounds (Guillaneuf et al., 2010).
Study of Physico-Chemical Properties : Stankovicová, M. et al. (2014) conducted a study on the physico-chemical properties of compounds similar to the queried compound, providing insights into their lipophilicity, surface activity, and adsorbability, which are important for understanding their biological activity (Stankovicová et al., 2014).
Fluorescence Probe Properties : Singh, Anil Kumar et al. (2002) researched compounds like methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate in different media. Their work provides insights into absorption and fluorescence spectral studies, which are crucial for understanding the photophysical behavior of these compounds (Singh et al., 2002).
Mesomorphic Behavior : Kuboshita, M. et al. (1991) synthesized a series of compounds including 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which showed that nonlinear molecular structure can be compatible with mesophase formation. This has implications in materials science and liquid crystal technology (Kuboshita et al., 1991).
properties
IUPAC Name |
methyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYPSRCDMNXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2931767.png)
![3-methyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2931768.png)
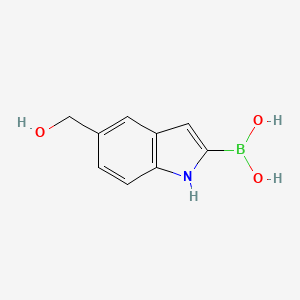
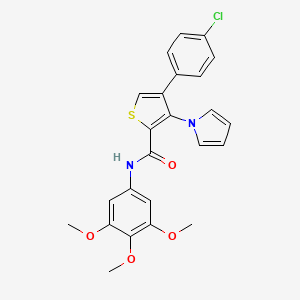

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

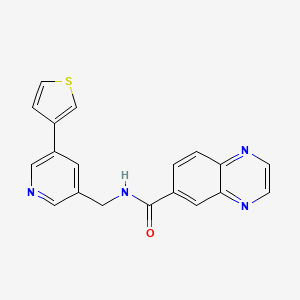
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2931782.png)
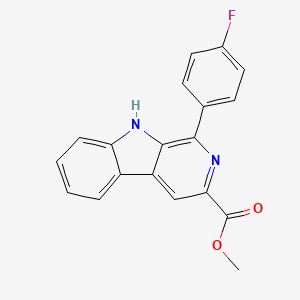
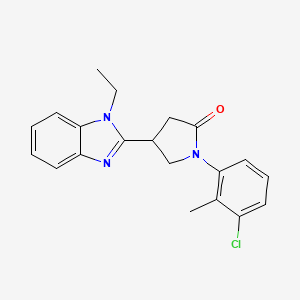
![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

